4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane
CAS No.: 1209623-58-4
Cat. No.: VC11983137
Molecular Formula: C5H3F8I
Molecular Weight: 341.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209623-58-4 |
|---|---|
| Molecular Formula | C5H3F8I |
| Molecular Weight | 341.97 g/mol |
| IUPAC Name | 1,1,1,2,2,5,5,5-octafluoro-4-iodopentane |
| Standard InChI | InChI=1S/C5H3F8I/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1H2 |
| Standard InChI Key | VMLCHUYCGAPWOJ-UHFFFAOYSA-N |
| SMILES | C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F |
| Canonical SMILES | C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane features a linear pentane chain (C₅H₃F₈I) with fluorine atoms occupying the 1, 1, 1, 2, 2, 5, 5, and 5 positions, while iodine is attached to the fourth carbon. The IUPAC name, 1,1,1,2,2,5,5,5-octafluoro-4-iodopentane, underscores this substitution pattern. Its SMILES notation, C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F, and InChIKey (VMLCHUYCGAPWOJ-UHFFFAOYSA-N) provide unambiguous structural identification.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 341.97 g/mol | |
| Boiling Point | Not reported | – |
| Density | Estimated >1.5 g/cm³ | |
| Solubility | Low in polar solvents | |
| Stability | High thermal/chemical resistance |
The compound’s low solubility in polar solvents and high density are attributed to its perfluorinated segments, which reduce polar interactions . Strong C–F bonds (bond energy ~485 kJ/mol) confer remarkable thermal stability, making it resistant to decomposition below 300°C .
Synthesis and Manufacturing
Fluorination Strategies
The synthesis of 4-iodo-octafluoropentane typically involves sequential fluorination and iodination steps. Patent WO2005063694A1 describes a general approach for analogous fluoroalkyl iodides using diethylaminosulfur trifluoride (DAST) or 2-chloro-1,1,2-trifluoroethyl-diethylamine as fluorinating agents . For example:
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Substrate Preparation: A pentane derivative with hydroxyl or oxo groups at target positions undergoes fluorination.
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Iodination: The intermediate is treated with iodine sources (e.g., NaI) in nonpolar solvents like hexane or toluene .
Reaction Conditions:
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Solvents: Aliphatic hydrocarbons (hexane, cyclohexane) or ethers (THF) .
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Catalysts: Palladium complexes in photocatalytic systems enable milder conditions .
Purification and Isolation
Post-synthesis, the crude product is isolated via extraction with organic solvents (e.g., dichloromethane) and purified through chromatography or recrystallization . Yield optimization remains challenging due to steric hindrance from fluorine atoms.
Applications in Chemical Research
Fluoroalkylation Reagent
4-Iodo-octafluoropentane serves as a fluoroalkylating agent in Heck-type coupling reactions. Recent work by PMC7587045 demonstrates its use in visible light-induced palladium-catalyzed reactions with styrenes, yielding trifluoroethylated olefins . Key advantages include:
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Mild Conditions: Reactions proceed at room temperature under blue LED light .
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Broad Substrate Scope: Tolerates electron-donating (-OCH₃) and withdrawing (-NO₂) groups .
Table 2: Representative Reactions
| Substrate | Product Yield | Conditions |
|---|---|---|
| Styrene | 83% | Pd(OAc)₂, THF, 24h |
| 4-Methoxystyrene | 78% | PdCl₂, BTF, 18h |
| 4-Chlorostyrene | 72% | Pd(PPh₃)₄, benzene |
Agrochemical Development
Patent WO2005063694A1 highlights fluoroalkyl nitriles derived from similar iodides as potent pest control agents . While 4-iodo-octafluoropentane itself isn’t directly cited, its structural analogs disrupt insect nervous systems by inhibiting acetylcholinesterase .
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